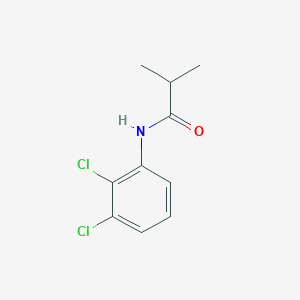
N-(2,3-dichlorophenyl)-2-methylpropanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,3-dichlorophenyl)-2-methylpropanamide involves detailed procedures that may include steps such as acylation reactions, protection and activation by specific reagents, and refinement through crystallography. For example, a one-pot synthesis approach has been developed for enantiopure derivatives, showcasing the compound's complex synthesis process (Li et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(2,3-dichlorophenyl)-2-methylpropanamide and its derivatives have been characterized using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies reveal the compound's optimized geometrical structure, vibrational frequencies, and electronic properties. The crystal structure analysis provides valuable insights into the molecule's conformation and intermolecular interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving N-(2,3-dichlorophenyl)-2-methylpropanamide derivatives exhibit chemoselectivity with electrophiles, leading to various products. These reactions are explained by computational calculations, indicating the compound's reactive nature and potential for forming diverse chemical structures (Hajji et al., 2002).
Physical Properties Analysis
The physical properties, including melting points and solubility, are influenced by the compound's molecular symmetry and lattice energy. These properties can be predicted from the compound's structural characteristics, providing a basis for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties of N-(2,3-dichlorophenyl)-2-methylpropanamide derivatives are characterized by their reactivity, ability to form hydrogen bonds, and interaction with various chemical agents. Studies have highlighted the compound's potential for interaction with biological receptors, indicating its significance in chemical and pharmaceutical research (Shim et al., 2002).
Applications De Recherche Scientifique
Anti-inflammatory Properties
- A study investigated the anti-inflammatory effects of specific ligands, demonstrating their potential to inhibit oedema formation in mice. This suggests a role for compounds like N-(2,3-dichlorophenyl)-2-methylpropanamide in inflammatory responses, highlighting an in vivo anti-inflammatory property of peripheral benzodiazepine receptor ligands (Torres et al., 1999).
Antipathogenic Activity
- Research on acylthioureas, including analogues with 2,3-dichlorophenyl substitutions, has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings demonstrate the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Polymerization and Material Science
- A study on chiral ethyl zinc complexes, including analogues relevant to N-(2,3-dichlorophenyl)-2-methylpropanamide, explored their reactivity and potential in polymerization processes, particularly for lactide, to produce poly(lactic acid). This research has implications for developing new materials with specific properties (Labourdette et al., 2009).
Antimicrobial Applications
- Another study synthesized new thiourea derivatives, including those with 2,3-dichlorophenyl substitutions, and evaluated their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, especially in biofilm contexts, suggesting their usefulness in developing antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRKQVHMMBFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268537 | |
| Record name | N-(2,3-Dichlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-methylpropanamide | |
CAS RN |
90919-82-7 | |
| Record name | N-(2,3-Dichlorophenyl)-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90919-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dichlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)
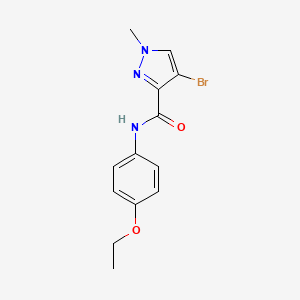
![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
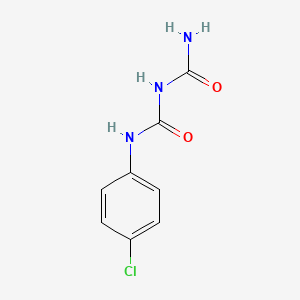
![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)
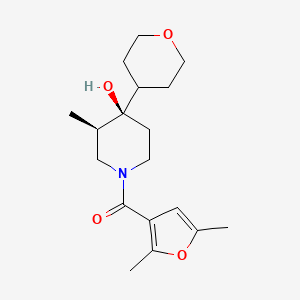
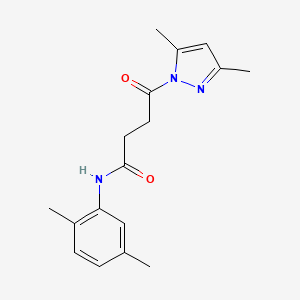

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)